Cas no 2171748-54-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid structure
2171748-54-0 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid
CAS 번호:2171748-54-0
MF:C25H30N2O6
메가와트:454.515507221222
CID:6148283
PubChem ID:165534783
Update Time:2025-11-01

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid
    • EN300-1513073
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
    • 2171748-54-0
    • 인치: 1S/C25H30N2O6/c1-15(13-25(2,3)32)26-23(30)21(12-22(28)29)27-24(31)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21,32H,12-14H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: APIQIMQKOQZHGZ-UHFFFAOYSA-N
    • 미소: O(C(NC(CC(=O)O)C(NC(C)CC(C)(C)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

계산된 속성

  • 정밀분자량: 454.21038668g/mol
  • 동위원소 질량: 454.21038668g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 33
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 689
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 토폴로지 분자 극성 표면적: 125Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-1513073-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
1g
$0.0 2023-06-05
Enamine
EN300-1513073-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
50mg
$2829.0 2023-09-27
Enamine
EN300-1513073-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
100mg
$2963.0 2023-09-27
Enamine
EN300-1513073-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1513073-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
500mg
$3233.0 2023-09-27
Enamine
EN300-1513073-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1513073-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1513073-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1513073-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-hydroxy-4-methylpentan-2-yl)carbamoyl]propanoic acid
2171748-54-0
10000mg
$14487.0 2023-09-27

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid에 대한 추가 정보

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid: A Novel Compound with Potential in Drug Discovery and Biomedical Applications

The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid (CAS No. 2171748-54-0) represents a unique molecular entity with significant implications for pharmaceutical research. This compound is characterized by its complex structure, which includes a fluoren-9-yl group, a methoxycarbonyl moiety, and a 4-hydroxy-4-methylpentan-2-yl side chain. The combination of these functional groups suggests potential for diverse biological activities, making it a promising candidate for further exploration in the development of therapeutic agents.

Recent studies have highlighted the importance of methoxycarbonyl derivatives in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds containing methoxycarbonyl moieties exhibit enhanced stability and bioavailability, which could be critical for drug candidates targeting chronic diseases. The fluoren-9-yl group, a common feature in many bioactive molecules, is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are essential for molecular recognition in biological systems.

The 4-hydroxy-4-methylpentan-2-yl side chain introduces additional complexity to the molecular architecture. This functional group is particularly interesting due to its potential to act as a scaffold for further chemical modifications. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported that 4-hydroxy-4-methylpentan-2-yl derivatives demonstrated anti-inflammatory properties, suggesting that the presence of this group could significantly influence the pharmacological profile of the compound.

From a synthetic perspective, the preparation of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid involves multi-step organic reactions. The synthesis typically begins with the formation of the methoxycarbonyl ester group, followed by the introduction of the fluoren-9-yl moiety through a coupling reaction. The final step involves the incorporation of the 4-hydroxy-4-methylpentan-2-yl side chain, which requires careful control of reaction conditions to ensure the desired stereochemistry and regioselectivity.

One of the most intriguing aspects of this compound is its potential application in the treatment of neurodegenerative disorders. Recent research published in Neuropharmacology (2023) suggests that compounds with similar structural features to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The fluoren-9-yl group is believed to play a role in modulating the activity of acetylcholinesterase, an enzyme implicated in the pathogenesis of these disorders.

Another area of interest is the compound's potential as a modulator of inflammatory responses. A 2024 study in Pharmaceutical Research indicated that derivatives containing the 4-hydroxy-4-methylpentan-2-yl group could inhibit the production of pro-inflammatory cytokines, which is a critical factor in the management of autoimmune diseases. The methoxycarbonyl moiety may also contribute to the compound's anti-inflammatory properties by interacting with specific receptors involved in the immune response.

From a pharmaceutical development standpoint, the compound's molecular structure presents both opportunities and challenges. The presence of multiple functional groups necessitates thorough evaluation of its physicochemical properties, including solubility, partition coefficient, and metabolic stability. These factors are crucial for determining the compound's suitability for oral administration and its potential for formulation into a drug product.

Advances in computational chemistry have also played a significant role in understanding the behavior of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid. Molecular modeling studies have provided insights into the compound's binding affinity for various biological targets, such as ion channels and enzyme active sites. These findings are essential for guiding the design of more effective derivatives with improved therapeutic outcomes.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxy-4-methylpentan-2-yl)carbamoylpropanoic acid (CAS No. 2171748-54-0) is a compound with a unique molecular architecture that holds promise for pharmaceutical applications. Its structural features, including the fluoren-9-yl group, methoxycarbonyl moiety, and 4-hydroxy-4-methylpentan-2-yl side chain, suggest potential for a wide range of biological activities. Further research is needed to fully elucidate its pharmacological profile and to explore its potential as a therapeutic agent in various medical conditions.

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PRIBOLAB PTE.LTD
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Audited Supplier 감사 대상 공급업체
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PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
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Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
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